4-cis-Hydroxy Cilostazol
Overview
Description
4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug utilized in the treatment of peripheral arterial disease and ischemia. It is a metabolite of cilostazol, a medication prescribed for intermittent claudication. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process can be achieved through various chemical reactions, including the use of specific reagents and catalysts. One common method involves the use of liquid chromatography-tandem mass spectrometry for the analysis of the compound .
Industrial Production Methods
Industrial production of 4’-Hydroxycilostazol, trans- typically involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and the reagents used .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of 4’-Hydroxycilostazol, trans-. These derivatives have different chemical and biological properties, which can be utilized for various applications .
Scientific Research Applications
4’-Hydroxycilostazol, trans- has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: It is used in studies investigating the biological effects of hydroxylated metabolites.
Medicine: It is being investigated for its potential therapeutic applications in the treatment of peripheral arterial disease, ischemia, stroke, and myocardial infarction.
Mechanism of Action
The mechanism of action of 4’-Hydroxycilostazol, trans- involves the inhibition of the enzyme phosphodiesterase III. This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are essential regulators of platelet aggregation. By inhibiting this enzyme, 4’-Hydroxycilostazol, trans- prevents the breakdown of cAMP and cGMP, leading to decreased platelet aggregation. Additionally, it exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Cilostazol: The parent compound from which 4’-Hydroxycilostazol, trans- is derived. It is used for the treatment of intermittent claudication.
3,4-Dehydrocilostazol: Another metabolite of cilostazol with similar properties.
4-cis-Hydroxycilostazol: A hydroxylated derivative of cilostazol with different biological properties.
Uniqueness
4’-Hydroxycilostazol, trans- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit phosphodiesterase III and reduce platelet aggregation makes it a valuable compound for therapeutic applications. Additionally, its anti-inflammatory properties further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXNZXLUGHLDBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434374, DTXSID801343144 | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87153-04-6, 87153-06-8 | |
Record name | 4'-Hydroxycilostazol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Hydroxycilostazol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-trans-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4'-Hydroxycilostazol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801343144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-HYDROXYCILOSTAZOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4'-HYDROXYCILOSTAZOL, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does baicalein administration affect the formation of 4′-trans-hydroxy cilostazol in rats?
A1: The research indicates that co-administering baicalein with cilostazol significantly reduces the formation of 4′-CLZ in rats. Specifically, the study observed a 36.12% decrease in AUC0-∞ and a 44.37% decrease in Cmax for 4′-CLZ when baicalein was co-administered []. This suggests that baicalein may inhibit the metabolic pathway responsible for converting cilostazol to 4′-CLZ. Further research is needed to confirm the mechanism of this interaction and its potential implications for cilostazol therapy.
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